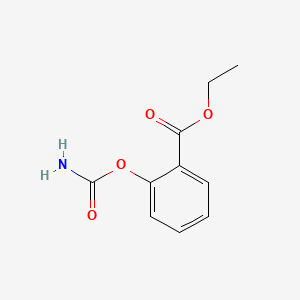

Ethyl 2-carbamoyloxybenzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 2-carbamoyloxybenzoate and related compounds involves various chemical strategies, aiming to achieve high purity and yield. For instance, the synthesis of N-ethyl-3,6-Bisbenzoxazolyl carbazole from carbazole and 2-Aminophenol showcases a method of producing compounds with similar functional groups, where the structure was confirmed through spectral analysis such as 1H NMR and 13C NMR (Shi He-ping, 2010). Another relevant synthesis involves the creation of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, indicating the utility of crystallographic studies in confirming the molecular structure of synthesized compounds (K. Y. Yeong et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound-related compounds is often elucidated using techniques like single-crystal X-ray diffraction, which provides detailed insights into the arrangement of atoms within a molecule. This is critical for understanding the compound's reactivity and potential applications. The study by K. Y. Yeong et al. on the crystal structure of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate is an example of how structural details are obtained, highlighting the importance of hydrogen bonding in the crystal packing of the compounds.

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, contributing to a wide range of applications. The synthesis of heterocyclic compounds with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrates the compound's versatility in forming polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (R. Mohareb et al., 2004). These reactions are crucial for the development of new materials and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound closely related to Ethyl 2-carbamoyloxybenzoate, has been utilized as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. These include oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, achieved through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Photocatalytic Profile in Environmental Waters

Ethyl-4-aminobenzoate (Et-PABA), structurally similar to this compound, has been investigated for its environmental behavior, specifically its photocatalytic profile and transformation products in environmental waters. This research is significant given its widespread use in sunscreens and anesthetic ointments (Li et al., 2017).

Antimicrobial and Antioxidant Studies

Compounds derived from this compound, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, have shown promising results in in vitro antimicrobial and antioxidant activities. These findings are crucial for pharmaceutical research and development (Raghavendra et al., 2016).

Anticancer Activity

Novel hydrazide-hydrazones derived from ethyl paraben, a compound related to this compound, have been synthesized and evaluated for their anticancer activity. This research contributes to the development of potential new therapies for cancer (Han et al., 2020).

Anti-Rheumatic Potential

Studies on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects, highlighting its potential therapeutic applications in rheumatology (Sherif & Hosny, 2014).

Wirkmechanismus

Target of Action

Ethyl 2-carbamoyloxybenzoate, also known as ethyl 2-(carbamoyloxy)benzoate, is a prodrug . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, this compound is metabolized into salicylic acid, carsalam, and salicylamide . These metabolites are the primary targets of the compound and are used as drugs for the relief of pain and inflammation .

Mode of Action

The compound is metabolized in vivo, with the metabolites being produced by incubation in vitro with liver post-mitochondrial supernatants from rat, rabbit, and dog . The metabolites were characterized by UV, i.r., NMR, MS, and HPLC

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the metabolism of salicylic acid, carsalam, and salicylamide . These metabolites have been or are in use as drugs for the relief of pain and inflammation

Pharmacokinetics

It is known that the compound is metabolized into salicylic acid, carsalam, and salicylamide These metabolites are then distributed throughout the body where they exert their therapeutic effects

Result of Action

The molecular and cellular effects of this compound’s action are related to its metabolites. These metabolites have been or are in use as drugs for the relief of pain and inflammation

Action Environment

It is known that environmental factors can influence the metabolism of drugs and other compounds These factors could potentially affect the metabolism of this compound into its active metabolites, thereby influencing its action and efficacy

Eigenschaften

IUPAC Name |

ethyl 2-carbamoyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-14-9(12)7-5-3-4-6-8(7)15-10(11)13/h3-6H,2H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMIIMPCFQKAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237170 | |

| Record name | Ethyl 2-carbamoyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88599-32-0 | |

| Record name | Ethyl 2-carbamoyloxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088599320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-carbamoyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ethyl 2-carbamoyloxybenzoate exert its effects within the body?

A1: this compound itself does not possess inherent pharmacological activity. Instead, it acts as a prodrug, meaning it undergoes metabolic conversion within the body to release the active compound, salicylic acid []. This metabolic process typically involves enzymatic cleavage of the ester and carbamate moieties present in the this compound structure. The liberated salicylic acid then exerts its well-known pharmacological effects, primarily as an analgesic, antipyretic, and anti-inflammatory agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Methoxy-9-methyl-8-[(3-methyl-2-butenyl)oxy]-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one](/img/structure/B1211937.png)

![5-Methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1211948.png)

![Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester](/img/structure/B1211952.png)

![1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1211954.png)

![3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211957.png)